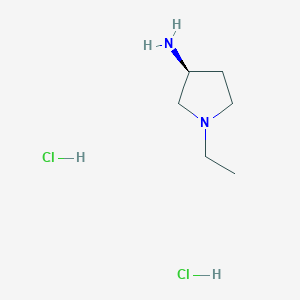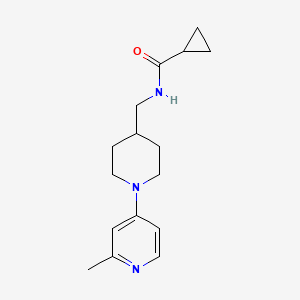
4-(Cyclopropylsulfonyl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopropylsulfonyl)-2-fluoropyridine is an organic compound belonging to the class of sulfonyl fluorides. It is a colorless, crystalline solid with a molecular weight of 236.20 g/mol. It is a versatile and useful building block for organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and specialty chemical industries. It has a wide range of structural and functional features that make it particularly attractive for use in drug discovery, drug design, and drug development.
Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds, like 4-(Cyclopropylsulfonyl)-2-fluoropyridine, are critical in the pharmaceutical industry due to the unique properties that fluorine atoms confer to organic molecules. The introduction of fluorine into organic compounds can significantly alter their biological activity, metabolic stability, and membrane permeability. For example, the modification of uracil to 5-fluorouracil (5-FU) greatly enhances its antitumor activity, making it a cornerstone in the treatment of various cancers (Malet-Martino & Martino, 2002). Similarly, the development of fluoroquinolones, a class of antibiotics, highlights the importance of fluorination in creating highly effective antimicrobial agents with broad-spectrum activity (Dalhoff, 2005).
Environmental Impact of Fluorinated Compounds
The environmental persistence and bioaccumulation potential of certain per- and polyfluoroalkyl substances (PFAS), which include fluorinated compounds, have raised concerns. Research into the degradation pathways and environmental fate of these compounds is crucial for assessing and managing their ecological and human health risks. Studies on microbial degradation of polyfluoroalkyl chemicals provide insights into potential environmental remediation strategies (Liu & Mejia Avendaño, 2013). Additionally, the identification of emerging fluorinated alternatives aims to understand the extent of environmental exposure and the need for regulatory oversight (Wang et al., 2013).
properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJZRQMAUBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfonyl)-2-fluoropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)


![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)
![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2753425.png)
